Methyl octacosanoate

Catalog No.
S1538614
CAS No.
55682-92-3
M.F
C29H58O2
M. Wt
438.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl octacosanoate

CAS Number

55682-92-3

Product Name

Methyl octacosanoate

IUPAC Name

methyl octacosanoate

Molecular Formula

C29H58O2

Molecular Weight

438.8 g/mol

InChI

InChI=1S/C29H58O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31-2/h3-28H2,1-2H3

InChI Key

ZKHOYAKAFALNQD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC

Synonyms

C28:0 Methyl ester; Methyl montanate

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC

Methyl octacosanoate, also known as methyl montanate or octacosanoic acid methyl ester, is a fatty acid derivative with the chemical formula C29H58O2 []. While research on this specific compound is not extensive, its properties and structure position it for potential applications in various scientific fields. Here's a breakdown of its potential uses:

Biofuel Research:

Methyl octacosanoate belongs to a class of compounds called fatty acid methyl esters (FAMEs) []. FAMEs derived from plant oils are a promising alternative to conventional diesel fuels. Methyl octacosanoate's long hydrocarbon chain (28 carbons) suggests it could possess similar fuel properties to biodiesel []. Research is ongoing to explore the potential of FAMEs derived from various sources, including potentially methyl octacosanoate, as biofuels [].

Material Science Applications:

Due to its long-chain structure, methyl octacosanoate may have applications in the development of new materials. Its hydrophobic nature (water-repelling) could be beneficial for creating water-resistant coatings or lubricants []. Additionally, research suggests that long-chain fatty acid esters like methyl octacosanoate can be used in the production of bioplastics. Further studies are needed to explore the feasibility of using methyl octacosanoate for these purposes.

Research Marker Molecule:

Methyl octacosanoate's unique structure can be used as a marker molecule in various scientific studies. For instance, researchers might introduce it into a biological system to track metabolic pathways or study the absorption and distribution of lipids []. This application could be valuable in fields like biochemistry and cell biology.

Methyl octacosanoate is a long-chain fatty acid methyl ester (FAME) with a 28-carbon chain (C28). It originates from montanic acid, a long-chain saturated fatty acid present in beeswax, plant waxes, and some microbial sources []. Methyl octacosanoate itself holds potential applications in various scientific fields due to its unique properties [].


Molecular Structure Analysis

Methyl octacosanoate possesses a linear hydrocarbon chain of 26 carbon atoms (CH2)26, bonded to a terminal methyl group (CH3) at one end and a carboxyl ester group (COOCH3) at the other end. This structure classifies it as a saturated fatty acid ester due to the absence of double bonds within the hydrocarbon chain []. The long aliphatic chain contributes to its hydrophobic nature, while the ester group influences its solubility and reactivity [].


Chemical Reactions Analysis

  • Hydrolysis: Methyl octacosanoate can undergo hydrolysis, breaking the ester bond with water to yield montanic acid and methanol. This reaction is typically catalyzed by enzymes (esterases) or under acidic/basic conditions [].
CH3(CH2)26COOCH3 + H2O -> CH3(CH2)26COOH + CH3OH
  • Transesterification: This reaction involves exchanging the methyl group with another alcohol, producing a different FAME. This process is relevant in biodiesel production [].

Physical And Chemical Properties Analysis

  • Melting Point: 68-72 °C (Estimated) []
  • Boiling Point: Above 300 °C (Estimated) []
  • Solubility: Low solubility in water but soluble in organic solvents like chloroform, hexane, and ethanol [].
  • Stability: Relatively stable under ambient conditions but can degrade upon prolonged exposure to heat, light, or strong acids/bases [].
  • Serve as a substrate for enzymes involved in fatty acid metabolism within cells [].
  • Influence membrane fluidity and function due to its hydrophobic interactions [].

XLogP3

14.4

Appearance

Unit:50 mgPurity:98+%Physical solid

UNII

82S906Z1UB

Other CAS

55682-92-3

Wikipedia

Methyl octacosanoate

Dates

Modify: 2023-08-15
1. H. Moser et al. “Adrenoleukodystrophy, Increased plasma content of saturated very long chain fatty acids” Neurology, Vol. 51(2) pp. 334-334-a, 19982. A. Millar, L. Kunst “Very-long-chain fatty acid biosynthesis is controlled through the expression and specificity of the condensing enzyme” The PlantJournal, Vol. 12(1) pp. 121–131, 19973. A. Millar et al. “CUT1, an Arabidopsis Gene Required for Cuticular Wax Biosynthesis and Pollen Fertility, Encodes a Very-Long-Chain Fatty AcidCondensing Enzyme” Plant Cell, Vol. 11 pp. 825-838, 19994. P. Tvrdika et al. “Role of a New Mammalian Gene Family in the Biosynthesis of Very Long Chain Fatty Acids and Sphingolipids” Journal of CellBiology, Vol. 149(3) pp. 707, 20005. A. Poulos “Very long chain fatty acids in higher animals—A review” Lipids Vol. 30(1) pp. 1-14, 1995

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